Cas no 1334145-97-9 (1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride)

1-Benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a versatile sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide-based compounds. Its reactive sulfonyl chloride group enables efficient coupling with amines, alcohols, and other nucleophiles, facilitating the development of pharmacologically active molecules. The benzyl and pyrido[2,3-d]pyrimidine scaffold enhances its utility in medicinal chemistry, offering potential applications in drug discovery. The compound exhibits high purity and stability under controlled conditions, ensuring reliable performance in synthetic workflows. Its structural features make it valuable for constructing heterocyclic systems with potential biological activity.
1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride structure
1334145-97-9 structure
Product Name:1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride
CAS No:1334145-97-9
MF:C14H10ClN3O4S
MW:351.764900684357
MDL:MFCD19686408
CID:5178563
Update Time:2025-10-30

1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
    • 1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride
    • 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonylchloride
    • Pyrido[2,3-d]pyrimidine-6-sulfonyl chloride, 1,2,3,4-tetrahydro-2,4-dioxo-1-(phenylmethyl)-
    • 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride
    • MDL: MFCD19686408
    • Inchi: 1S/C14H10ClN3O4S/c15-23(21,22)10-6-11-12(16-7-10)18(14(20)17-13(11)19)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,19,20)
    • InChI Key: VXACGUKPZXZUQK-UHFFFAOYSA-N
    • SMILES: ClS(C1C=NC2=C(C(NC(N2CC2C=CC=CC=2)=O)=O)C=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 585
  • XLogP3: 1.4
  • Topological Polar Surface Area: 105

1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride Pricemore >>

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Additional information on 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride

Introduction to 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride (CAS No. 1334145-97-9)

1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride, identified by its CAS number 1334145-97-9, is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido-pyrimidine class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a benzyl group and a sulfonyl chloride moiety, both of which contribute to its unique chemical properties and reactivity.

The synthesis and application of 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride have been extensively studied in recent years due to its promising role as a key intermediate in the development of novel pharmacological agents. The presence of the dioxo group and the sulfonyl chloride functionality makes this compound a versatile building block for further chemical modifications and derivatization. These modifications are crucial for tailoring the biological activity of the compound towards specific therapeutic targets.

In the realm of drug discovery, heterocyclic compounds like 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride have shown immense potential in addressing various diseases. The pyrido-pyrimidine scaffold is particularly notable for its ability to interact with biological macromolecules such as enzymes and receptors. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which are critical for the efficacy of pharmacological agents.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. This has facilitated the rapid identification of lead compounds that can be further optimized for clinical use. The sulfonyl chloride group in 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride is particularly valuable as it allows for facile introduction of various functional groups through nucleophilic substitution reactions. This feature has been exploited in several synthetic strategies to develop novel derivatives with enhanced pharmacological properties.

The benzyl group in the molecular structure also plays a significant role in modulating the reactivity and solubility of the compound. Benzyl groups are often used in organic synthesis as protecting groups due to their stability under a wide range of reaction conditions. In the context of 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride, the benzyl group can be selectively removed or modified to generate different analogs with distinct biological activities.

One of the most exciting applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are implicated in numerous diseases including cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies that minimize side effects associated with traditional chemotherapeutic agents. The pyrido-pyrimidine scaffold is known to be a privileged structure in kinase inhibition due to its ability to bind tightly to the active site of these enzymes.

Several studies have demonstrated that derivatives of 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride exhibit potent inhibitory effects on various kinases. For instance, modifications involving the sulfonyl chloride group have led to compounds that show significant activity against tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These kinases are overexpressed in many cancer cell lines and are therefore attractive targets for anti-cancer drug development.

The sulfonyl chloride functionality also allows for further derivatization into sulfonamides or sulfonates through reaction with amines or alcohols respectively. Sulfonamides are a class of compounds that have been widely used in medicine due to their broad spectrum of biological activities. They have found applications in treating infections caused by bacteria resistant to conventional antibiotics as well as in managing chronic diseases such as diabetes.

In addition to their role in kinase inhibition, 1-benzyl-2,4-dioxo-1H H , 24 - dioxo - 14 H , 24 - dipyridine - 6 - sulfonyl chloride derivatives have also shown promise in other therapeutic areas such as anti-inflammatory and anti-viral applications. The structural features that make this compound an effective kinase inhibitor can be leveraged to develop molecules that interact with other disease-related targets.

The synthesis of 1-benzyl - 24 - dioxo - 14 H , 24 - dipyridine - 6 - sulfonyl chloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as transition metal catalysis has been instrumental in improving the efficiency of these synthetic routes. Additionally , modern spectroscopic methods such as NMR spectroscopy , mass spectrometry , and X-ray crystallography have played a crucial role in characterizing the structure and purity of these compounds.

The growing interest in heterocyclic compounds like 1-benzyl - 24 - dioxo - 14 H , 24 - dipyridine - 6 - sulfonyl chloride has led to an increase in research funding and collaboration between academic institutions and pharmaceutical companies worldwide . This has accelerated progress towards developing novel therapeutics based on these compounds . As our understanding of their mechanism(s)of action improves , so too does our ability to design more effective drugs .

In conclusion, 14 H ,24 Dipyridine -6-Sulfonyl Chloride represents an important class o f heterocyclic molecules with significant potential i n pharmaceutical development . Its unique structural features make it a versatile intermediate f or synthesizing novel drugs targeting various diseases . With continued research efforts focused on optimizing its synthesis , improving its pharmacological properties , an d exploring new therapeutic applications , this compound is poised t o make substantial contributions t o modern medicine .

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